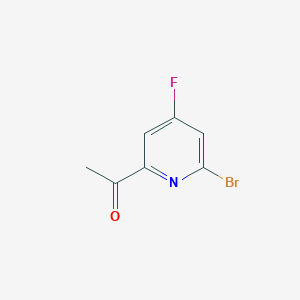
1-(6-Bromo-4-fluoropyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-4-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-acetylpyridine with bromine and fluorine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .
Scientific Research Applications
1-(6-Bromo-4-fluoropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity. The ethanone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .
Comparison with Similar Compounds
- 1-(5-Bromo-3-fluoropyridin-2-YL)ethanone
- 1-(3-Bromo-5-fluoropyridin-2-YL)ethanone
- 2-Bromo-1-(2-fluoropyridin-4-YL)ethanone
Comparison: 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts .
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
1-(6-bromo-4-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |
InChI Key |
PJNFJOYPOBYANU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















